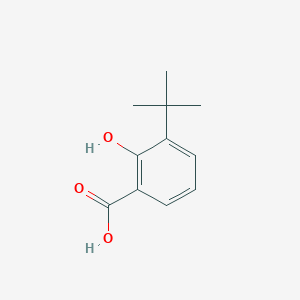

3-tert-Butylsalicylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAMQANODYDRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167041 | |

| Record name | 3-tert-Butylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16094-30-7 | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16094-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016094307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 3 Tert Butylsalicylic Acid

Conventional Synthetic Routes

Traditional methods for the synthesis of 3-tert-Butylsalicylic acid and its isomers have largely relied on foundational reactions in organic chemistry, including carboxylation, alkylation, and oxidation.

Kolbe-Schmitt Carboxylation and its Modifications

The Kolbe-Schmitt reaction, a cornerstone of industrial salicylic (B10762653) acid production, involves the carboxylation of a phenoxide salt with carbon dioxide under pressure. wikipedia.orgjergym.cz The process typically begins by treating a phenol (B47542) with a base like sodium hydroxide (B78521) to form the corresponding phenoxide, which is then heated with CO2. wikipedia.orgresearchgate.net Subsequent acidification yields the desired hydroxybenzoic acid. wikipedia.org For substituted phenols, this reaction can be adapted to produce specific isomers.

A process for preparing 3,5-di-tert-butyl salicylic acid uses 2,4-di-tert-butyl phenol as the starting material. google.com The phenol is first dissolved in a low-grade alcohol and reacted with an alkali metal hydroxide. After evaporating the alcohol and water to yield the anhydrous 2,4-di-tert-butyl phenol salt, it is carboxylated with carbon dioxide gas at temperatures between 110-250°C and pressures of 0.5-1.0 MPa. google.com

Optimization of Reaction Conditions and Yields

The direct carboxylation of tert-butylated phenols can be inefficient without careful optimization. In the synthesis of 3,5-di-tert-butylsalicylic acid from the potassium salt of 2,4-di-tert-butylphenol (B135424), initial yields were reported to be less than 1%. nih.govresearchgate.net The primary byproduct was 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, a dimer formed from the coupling of phenoxide radicals, which accounted for a 65% yield. nih.gov

Significant improvements were achieved by modifying the reaction parameters. By optimizing the reaction time and temperature and, crucially, reducing the presence of oxygen during the carboxylation step, the formation of the dimer was suppressed to just 8%. nih.govsigmaaldrich.com This optimization dramatically increased the yield of the desired 3,5-di-tert-butylsalicylic acid to 68%. nih.govresearchgate.netsigmaaldrich.com This highlights the critical role of controlled conditions in directing the reaction toward carboxylation over oxidative coupling.

Role of Raw Materials (e.g., 2,4-Di-tert-butyl phenol) and Alkali Metal Hydroxides

The choice of starting material is fundamental to the Kolbe-Schmitt synthesis. 2,4-Di-tert-butylphenol is a key precursor for producing certain tert-butylated salicylic acids. google.comnih.govwikipedia.org It is a white, solid alkylated phenol used as a raw material for antioxidants and UV absorbers. wikipedia.org

The role of the alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) is to deprotonate the phenol's hydroxyl group, forming the alkali phenoxide salt. wikipedia.orggoogle.com This conversion is critical because the resulting phenoxide is a much more powerful nucleophile than the neutral phenol, enabling it to attack the electrophilic carbon of the carbon dioxide molecule. wikipedia.orgjergym.cz The formation of this anhydrous salt is a necessary intermediate step before the high-temperature and high-pressure carboxylation can proceed effectively. google.com The choice of the alkali metal can also influence the regioselectivity of the carboxylation; using potassium hydroxide can favor the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.org

Friedel-Crafts Alkylation and Ester Hydrolysis Approaches

An alternative to direct carboxylation is the Friedel-Crafts alkylation of salicylic acid or its esters. whiterose.ac.uk This electrophilic aromatic substitution introduces the tert-butyl group onto the aromatic ring using an alkylating agent and a Lewis acid catalyst. cerritos.edu

One documented procedure involves the alkylation of methyl salicylate (B1505791). In this method, iso-butylene gas or trimethylcarbinol is used as the alkylating agent in the presence of concentrated sulfuric acid as a catalyst. The reaction is typically conducted in an alcoholic solvent like methanol (B129727) at a controlled temperature below 15°C to minimize side reactions. Following the alkylation, the resulting ester, methyl 3,5-di-tert-butylsalicylate, must be hydrolyzed to yield the final carboxylic acid. Similarly, salicylic acid can be reacted with t-butyl alcohol in 80% sulfuric acid to produce 5-t-butylsalicylic acid. scribd.com

Oxidation of Substituted Phenols or Salicylic Aldehydes to this compound

The synthesis of this compound can also be accomplished through the oxidation of a suitable precursor, such as 3-tert-butylsalicylaldehyde. researchgate.netsigmaaldrich.comnih.gov This aldehyde can be prepared by the monoformylation of 2-tert-butylphenol (B146161). semanticscholar.orgchemicalbook.com

Research has shown that 3,5-di-tert-butylsalicylic aldehyde is relatively stable against oxidation due to an autoinhibiting chain process. researchgate.net However, its oxidation to the corresponding carboxylic acid can be achieved by first protecting the hydroxyl group via acetylation. The reaction of the aldehyde's 2-hydroxy isomer with acetic anhydride (B1165640) results in the formation of the O-acetyl derivative, which can then be oxidized to 3,5-di-tert-butylsalicylic acid. researchgate.net Another study describes the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) from 2-tert-butylphenol, magnesium chloride, and paraformaldehyde, with the resulting aldehyde being a key intermediate for further synthesis. chemicalbook.com

Green Chemistry Approaches to this compound Derivatives

Efforts to develop more environmentally benign synthetic methods have extended to salicylic acid derivatives. Microwave-assisted synthesis (MAS) has been explored as a "green" alternative to conventional heating (CH). mdpi.com For example, the synthesis of various metal complexes with ligands derived from 3,5-di-tert-butylsalicylic acid has been achieved using microwave irradiation. This method can dramatically reduce reaction times compared to traditional approaches. mdpi.com While microwave-assisted synthesis has been investigated for salicylate derivatives, achieving reproducible results with tert-butyl groups has been challenging, with yields often remaining below 70%. Another process improvement that aligns with green chemistry principles is the development of a suspension-based Kolbe–Schmitt reaction in a solvent like toluene, which has the potential to enable more effective, continuous production of salicylic acids. mdpi.com

Microwave-Assisted Solid-State Synthesis of Functional Organotin Carboxylates from 3,5-Di-tert-butylsalicylic Acid

The synthesis of functional organotin carboxylates has been advanced through the use of microwave-assisted solid-state reactions, particularly with sterically hindered acids like 3,5-di-tert-butylsalicylic acid (H₂-DTBSA). Research has demonstrated that conventional thermal methods or simple mechanical grinding are insufficient to achieve certain synthetic outcomes with this bulky molecule. ias.ac.in

A significant breakthrough was the synthesis of a hexameric drum-shaped stannoxane, designated as [nBuSn(O)(H-DTBSA)]₆ (Compound 1), by reacting equimolar amounts of H₂-DTBSA and n-butylstannoic acid under microwave irradiation. ias.ac.in This solid-state method proved to be uniquely effective where other methods failed. ias.ac.in

Furthermore, the reaction between di-n-butyltin(IV) oxide (nBu₂SnO) and H₂-DTBSA in benzene (B151609), involving the azeotropic removal of water, yields a tetrameric ladder-shaped stannoxane, [{nBu₂Sn(H-DTBSA)}₂O]₂ (Compound 2). The efficiency and yield of this synthesis were also significantly improved by employing microwave irradiation. ias.ac.in The steric hindrance from the two bulky tert-butyl groups on the salicylic acid derivative is a critical factor influencing the final structure of the resulting organotin compound. ias.ac.inmade-in-china.com

The characterization of these complex structures was accomplished through a comprehensive suite of analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, MALDI-MS, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The precise molecular geometries of both Compound 1 and Compound 2 were definitively determined by single-crystal X-ray diffraction. ias.ac.in These analyses revealed that Compound 1 possesses a Sn₆O₆ drum-shaped core, while Compound 2 features a ladder structure composed of three Sn₂O₂ rings. ias.ac.in

Table 1: Microwave-Assisted Synthesis of Organotin Carboxylates from 3,5-Di-tert-butylsalicylic Acid

| Reactants | Method | Product | Product Structure | Reference |

|---|---|---|---|---|

| 3,5-di-tert-butylsalicylic acid (H₂-DTBSA) + n-butylstannoic acid | Microwave-assisted solid-state reaction | [nBuSn(O)(H-DTBSA)]₆ | Hexameric drum with a Sn₆O₆ core | ias.ac.in |

Synthesis of Key Intermediates for this compound Derivatization

Preparation of 3-tert-Butyl-2-hydroxybenzaldehyde

3-tert-Butyl-2-hydroxybenzaldehyde is a valuable intermediate in organic synthesis, serving as a precursor for various complex molecules and ligands. cymitquimica.com Its synthesis has been approached through several methods, with the formylation of 2-tert-butylphenol being a common strategy.

One well-documented method involves the reaction of 2-tert-butylphenol with magnesium chloride and paraformaldehyde in tetrahydrofuran (B95107) (THF), with triethylamine (B128534) added dropwise. chemicalbook.com The mixture is heated to reflux, resulting in the formation of 3-tert-butyl-2-hydroxybenzaldehyde. This procedure has been reported to produce the target compound in high yield (90%) as a pale yellow oil that does not require further purification. chemicalbook.com

Another established synthetic route is the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent to introduce the aldehyde group onto the aromatic ring. Additionally, early synthetic approaches have involved the treatment of 2-tert-butylphenol with formaldehyde-based reagents under various conditions. The compound's structure, featuring ortho-hydroxyl and aldehyde groups, allows for intramolecular hydrogen bonding, which influences its physical properties and reactivity.

The versatility of 3-tert-butyl-2-hydroxybenzaldehyde as a synthetic building block is demonstrated by its use in the preparation of derivatives such as 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde. sigmaaldrich.com

Table 2: Synthetic Methodologies for 3-tert-Butyl-2-hydroxybenzaldehyde

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-tert-Butylphenol | Magnesium chloride, Paraformaldehyde, Triethylamine | Reflux in THF for 3 hours | 90% | chemicalbook.com |

| 2-tert-Butylphenol | Hexamethylenetetramine | Duff Reaction Conditions | Not specified |

Chemical Reactivity and Reaction Mechanisms of 3 Tert Butylsalicylic Acid

Electrophilic Aromatic Substitution Reactions

Alkylation and Transalkylation Mechanisms

The synthesis of 3-tert-butylsalicylic acid itself is often achieved through a Friedel-Crafts alkylation of salicylic (B10762653) acid. This reaction involves an electrophilic aromatic substitution where a tert-butyl group is introduced onto the salicylic acid ring, typically using tert-butyl chloride or bromide with a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate from the tert-butyl halide.

Dealkylation and transalkylation are competing reactions that can occur under alkylating conditions. whiterose.ac.uk Dealkylation involves the removal of an alkyl group, which can happen through the formation of a free carbocation or by the direct transfer of the alkyl group to another aromatic ring. whiterose.ac.uk This process is evident by the presence of dealkylated products like salicylic acid in reaction mixtures. whiterose.ac.uk Transalkylation, the transfer of an alkyl group from one molecule to another, has also been observed. whiterose.ac.uk For instance, reacting a mixture of 5-tert-butylsalicylic acid and 3,5-di-tert-butylsalicylic acid with 3-methylsalicylic acid resulted in the formation of methyl 3-methyl-5-tert-butylsalicylate, confirming that either transalkylation or realkylation after dealkylation had occurred. whiterose.ac.uk

These reactions are influenced by factors such as the nature of the catalyst, reaction time, and temperature. For example, using sulfuric acid as a catalyst can lead to side reactions like sulfonation, especially with more electron-rich substrates. whiterose.ac.uk

Role of Carbocation Intermediates in Rearrangement

Carbocation intermediates are central to the mechanisms of both alkylation and dealkylation/transalkylation reactions. In Friedel-Crafts alkylation, the electrophile is typically a carbocation generated from the alkylating agent. The stability of this carbocation influences the reaction's feasibility and the potential for rearrangements. The tertiary tert-butyl carbocation is relatively stable, which facilitates the alkylation process.

During dealkylation, the departure of the alkyl group as a carbocation is a key step. whiterose.ac.uk The presence of a significant amount of dealkylated product, such as methyl salicylate (B1505791), in some reaction mixtures confirms that this process can be substantial. whiterose.ac.uk The liberated carbocation can then go on to alkylate another aromatic molecule, leading to the observed transalkylation products. whiterose.ac.uk The rearrangement of these carbocation intermediates is a common phenomenon in Friedel-Crafts chemistry and can lead to a complex mixture of products. whiterose.ac.uk

Photoinduced Processes and Excited State Dynamics

Photoinduced Proton Transfers in 3,5-Di-tert-butylsalicylic Acid

Upon photoexcitation, 3,5-di-tert-butylsalicylic acid (t-BSA) undergoes a rapid deprotonation reaction. acs.orgresearchgate.net This leads to the formation of an excited 3,5-di-tert-butylsalicylate anion. acs.orgresearchgate.net This excited anion is the key intermediate in the subsequent photophysical processes that give rise to the compound's characteristic fluorescence. acs.orgresearchgate.net

The photophysical behavior of t-BSA is significantly influenced by the solvent environment. acs.orgresearchgate.net In hydrocarbon and nonpolar solvents, a weak fluorescence emission is observed. acs.orgresearchgate.net However, in hydrogen-bonding solvents like alcohols, a much stronger fluorescence is detected. acs.orgresearchgate.net This suggests that solvent molecules form cluster complexes with t-BSA through hydrogen bonding, and these complexes are responsible for the enhanced emission. acs.org The presence of the two tert-butyl groups in t-BSA does not fundamentally alter the core fluorescence mechanism, as similar long-wavelength emissions are also observed for salicylic acid and methyl salicylate. acs.orgresearchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

The long-wavelength fluorescence of 3,5-di-tert-butylsalicylic acid is attributed to an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. acs.orgresearchgate.netnih.gov This process involves the transfer of a proton from the hydroxyl group to the carbonyl group of the carboxylic acid function within the same molecule upon electronic excitation. acs.orgresearchgate.netnih.govunishivaji.ac.in This transfer leads to the formation of a transient tautomer in the excited state. acs.orgresearchgate.netresearchgate.net

Specifically, after the initial photoinduced deprotonation to form the excited anion, this anion then undergoes a tautomerization from a keto form to an enol form. acs.orgresearchgate.net It is this excited enol tautomer that is responsible for the observed fluorescence emission. acs.orgresearchgate.net The ESIPT process is a prerequisite for this long-wavelength emission. acs.orgresearchgate.net This mechanism is supported by the fact that similar photophysical behavior is observed in related molecules like methyl salicylate, where the long-wavelength emission is also known to originate from an excited enol tautomer formed via ESIPT. acs.orgresearchgate.netresearchgate.net

Photophysical Behavior and Fluorescence Emission in Various Organic Solvents

The fluorescence emission of 3,5-di-tert-butylsalicylic acid (t-BSA) is highly dependent on the solvent. acs.orgresearchgate.net Two distinct types of emission have been identified. acs.orgresearchgate.net

Type I Emission: This is a relatively weak fluorescence (quantum yield ≤ 0.01) observed in hydrocarbon and other nonpolar solvents, with an emission maximum around 466 nm. acs.orgresearchgate.net

Type II Emission: This is a much stronger emission, with fluorescence quantum yields ranging from 0.2 to 0.6. acs.orgresearchgate.net It is observed in solvents capable of hydrogen bonding, such as alcohols, acetate (B1210297) solvents, and acetonitrile. acs.orgresearchgate.net The emission maximum for Type II fluorescence varies with the solvent, typically appearing between 420 and 460 nm. acs.org

The table below summarizes the photophysical properties of t-BSA in different organic solvents.

| Solvent | Dielectric Constant | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) |

| Cyclohexane | 2.02 | 466 | 0.009 | 0.7 |

| 1,4-Dioxane | 2.21 | 467 | 0.012 | Not specified |

| Diethyl ether | 4.34 | 465 | 0.010 | Not specified |

| Chloroform | 4.81 | 466 | 0.010 | Not specified |

| Ethyl acetate | 6.02 | 452 | 0.20 | Not specified |

| 2-Propanol | 19.9 | 436 | 0.44 | Not specified |

| 1-Butanol | 17.5 | 435 | 0.49 | Not specified |

| Ethanol (B145695) | 24.6 | 434 | 0.52 | Subnanosecond in cyclohexane |

| Methanol (B129727) | 32.7 | 428 | 0.58 | Not specified |

| Acetonitrile | 37.5 | 422 | 0.21 | Not specified |

Data compiled from a study by Law and Shoham (1995). acs.org

Mixed solvent experiments have shown that the presence of a hydrogen-bonding solvent like ethanol can significantly alter the emission spectrum, suggesting the formation of solvent-solute complexes. acs.org The addition of a base like triethylamine (B128534) enhances the Type I emission in nonpolar solvents, while an acid like acetic acid quenches both types of fluorescence. acs.org These observations further support the proposed mechanism involving an excited state anion. acs.orgresearchgate.net

Carboxylation Reaction Mechanisms (e.g., with CO2 gas)

The synthesis of this compound and its analogues, such as 3,5-di-tert-butylsalicylic acid, can be achieved through carboxylation reactions, a key example being the Kolbe-Schmitt reaction. This class of reactions introduces a carboxyl group onto a phenol (B47542) by heating a sodium or potassium phenoxide with carbon dioxide under pressure.

A prominent industrial method for producing a related compound, 3,5-di-tert-butylsalicylic acid, involves the carboxylation of 2,4-di-tert-butylphenol (B135424) with carbon dioxide gas. google.com The mechanism for this type of reaction generally proceeds through the following key steps:

Formation of the Phenoxide: The phenolic starting material, in this case, a substituted phenol, is treated with a strong base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), to deprotonate the hydroxyl group. This results in the formation of a highly reactive alkali metal phenoxide salt. google.com

Electrophilic Attack by CO2: The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. The reaction is typically conducted at elevated temperatures (110–250°C) and pressures (0.5–1.0 MPa) to facilitate the carboxylation. google.com The position of the incoming carboxyl group is directed by the existing substituents on the aromatic ring.

Acidification: The resulting salicylate salt is then acidified, typically with a mineral acid like hydrochloric acid (HCl), to a pH of 2-3. google.com This protonates the carboxylate and phenoxide groups, yielding the final salicylic acid derivative.

This carboxylation process is a cornerstone for the industrial-scale synthesis of certain alkylated salicylic acids. The specific conditions can be fine-tuned to optimize the yield and purity of the desired product.

Table 1: Industrial Carboxylation Parameters for a Salicylic Acid Derivative

| Parameter | Range | Optimal Value | Outcome |

|---|---|---|---|

| Temperature (°C) | 110–250 | 180 | 87% yield |

| Pressure (MPa) | 0.5–1.0 | 0.7 | 95% purity |

This data is based on the industrial production of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol.

Reactivity as a Carboxylic Acid and Phenolic Moiety

The chemical character of this compound is distinctly bifunctional, owing to the presence of both a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH) on the same aromatic ring. This dual functionality allows it to participate in a diverse range of reactions characteristic of both classes of compounds. The tert-butyl group at the 3-position exerts significant steric hindrance, which can influence the regioselectivity and rate of these reactions.

Reactivity of the Carboxylic Acid Group:

The carboxylic acid functionality is acidic and readily undergoes reactions typical of this group:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. For instance, reaction with methanol would yield methyl 3-tert-butylsalicylate. This reaction is fundamental in modifying the compound's solubility and for its use as an intermediate in further synthetic steps. google.com

Acid-Base Reactions: As an acid, it reacts with bases to form salts. For example, treatment with an alkali metal hydroxide will deprotonate the carboxylic acid to form a carboxylate salt.

Formation of Metal Complexes: The carboxylate group can coordinate with metal ions to form metal complexes. google.com For example, it can react with zinc, aluminum, or titanium compounds to form the corresponding metal salicylates. europa.eukocaeli.edu.tr

Reactivity of the Phenolic Moiety:

The phenolic hydroxyl group imparts another layer of reactivity:

Acidity and Phenoxide Formation: The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide. This is a crucial step in reactions like the Kolbe-Schmitt synthesis. google.com

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which influences the compound's physical properties and its interactions with other molecules.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho-para directing group in electrophilic aromatic substitution reactions. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted (by the tert-butyl and carboxyl groups, respectively). Further substitution would likely occur at the 5-position.

The dual reactivity of this compound makes it a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-di-tert-butylsalicylic acid |

| 2,4-di-tert-butylphenol |

| Carbon dioxide |

| Sodium hydroxide |

| Hydrochloric acid |

| 3-tert-butylsalicylate, methyl ester |

| Zinc |

| Aluminum |

Coordination Chemistry and Metal Complexes of 3 Tert Butylsalicylic Acid

Synthesis and Characterization of Metal Salicylate (B1505791) Complexes

The synthesis of metal salicylate complexes generally involves the reaction of a metal salt or a metal alkoxide with the salicylic (B10762653) acid derivative in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography.

The synthesis of transition metal complexes with salicylic acid and its derivatives is well-established. iosrjournals.org Typically, these complexes are prepared by reacting a metal salt, such as a chloride or acetate (B1210297), with the salicylic acid ligand in an aqueous or alcoholic solution. iosrjournals.org The reaction often involves the deprotonation of the carboxylic acid and phenolic hydroxyl groups, leading to the formation of a chelate complex.

For instance, the synthesis of a Cu(II) complex with a substituted salicylic acid can be achieved by mixing an aqueous solution of a copper salt with an aqueous solution of the ligand. researchgate.net The resulting precipitate can then be isolated and characterized. Spectroscopic studies, such as FT-IR, can confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and hydroxyl groups. iosrjournals.org

While specific studies on 3-tert-butylsalicylic acid complexes with Cu(II), Ni(II), and Co(II) are not extensively detailed in the provided search results, the general principles of transition metal salicylate chemistry suggest that similar synthetic strategies would be applicable. The characterization of such complexes would likely reveal distorted octahedral or square planar geometries, depending on the metal ion and the stoichiometry of the reaction. nih.govresearchgate.net For example, in some Cu(II) carboxylate complexes, a paddlewheel dinuclear structure with a distorted square pyramidal geometry has been observed. nih.gov

Table 1: General Characterization Data for Transition Metal Salicylate Complexes

| Metal Ion | Typical Coordination Geometry | Spectroscopic Features (FT-IR) |

| Cu(II) | Distorted Octahedral, Square Pyramidal | Shift in ν(C=O) and ν(O-H) bands upon coordination |

| Ni(II) | Octahedral, Square Planar | Shift in ν(C=O) and ν(O-H) bands upon coordination |

| Co(II) | Octahedral, Tetrahedral | Shift in ν(C=O) and ν(O-H) bands upon coordination |

Note: This table represents general trends for salicylate complexes and may vary for this compound.

Complexes of 3,5-di-tert-butylsalicylic acid with main group metals such as aluminum have been synthesized. google.com A general method involves dissolving the salicylic acid derivative in an alkali metal hydroxide (B78521) solution and then reacting it with a metal salt solution at an elevated temperature. google.com For example, an aluminum complex can be prepared by reacting an aqueous solution of 3,5-di-tert-butylsalicylic acid and sodium hydroxide with a solution of an aluminum salt.

While the direct synthesis of a this compound aluminum complex is not detailed, the crystal structure of tri(tert-butyl)aluminium shows a deviation from C3v symmetry with Al-C bond lengths in the range of 1.988(4) to 2.014(4) Å. researchgate.net Aluminum(III) tert-butoxide is a commercially available solid that can serve as a precursor for such reactions.

Information regarding tin complexes with this compound is limited in the provided results. However, the general synthesis of organotin carboxylate complexes involves the reaction of organotin oxides or chlorides with the corresponding carboxylic acid.

Zirconium (IV) complexes bearing substituted salicylate ligands have been synthesized and characterized. mdpi.compreprints.org A common synthetic route involves the reaction of a zirconium(IV) alkoxide, such as zirconium(IV) n-propoxide or n-butoxide, with the salicylic acid derivative in an alcohol solvent. mdpi.compreprints.org

For example, the reaction of 3,5-di-tert-butylsalicylic acid with zirconium(IV) n-propoxide in n-propanol yields a white solid product. mdpi.com These reactions are typically stirred at room temperature for several hours, followed by removal of volatiles to isolate the complex. mdpi.com The resulting zirconium salicylate complexes have been characterized by ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and elemental analysis. mdpi.compreprints.org

Table 2: Synthesis of a Zirconium(IV) 3,5-di-tert-butylsalicylate Complex

| Reactants | Solvent | Reaction Conditions | Product |

| 3,5-di-tert-butylsalicylic acid, Zirconium(IV) n-propoxide | n-propanol | Room temperature, 3h | [(3,5-But₂-SA-OH)₂(3,5-But₂-SA)Zr₂(OⁿPr)₂O] mdpi.com |

SA = salicylate

Titanium (IV) complexes with 3,5-di-tert-butylsalicylic acid have been synthesized by reacting titanium(IV) isopropoxide with the ligand in isopropanol. kocaeli.edu.tr This reaction, carried out under ambient temperature, yields a solid product. kocaeli.edu.tr The resulting complexes have been characterized using techniques such as FT-IR spectroscopy and elemental analysis. kocaeli.edu.tr The FT-IR spectrum of such a complex shows characteristic bands for the carboxylate group (asymmetric and symmetric stretching) and the phenyl ring. kocaeli.edu.tr

The synthesis of other titanium(IV) complexes with different ligands often involves starting materials like TiCl₄. eurjchem.comnih.gov For instance, a monomeric titanium(IV) trichloride (B1173362) complex can be obtained through an amine elimination reaction. nih.gov

The synthesis of rare earth metallocene complexes typically involves salt metathesis reactions. nih.gov This can include reacting a rare earth halide or amide with a cyclopentadienyl (B1206354) salt. While specific examples of rare earth metallocene complexes with this compound are not available in the provided search results, general synthetic strategies for rare earth complexes can be considered. For instance, homoleptic rare earth complexes have been prepared by reacting proligands with rare earth tris-amides. mdpi.com The synthesis of rare earth alkyl complexes, which are common precursors, can be challenging due to their thermal instability. rsc.org

Ligand Binding Modes and Coordination Geometries in Salicylate Complexes

Salicylic acid and its derivatives are versatile ligands that can adopt various coordination modes. ijesi.org The carboxylate group can bind to a metal ion in a monodentate, bidentate, or bridging fashion. ijesi.org The phenolic hydroxyl group can also coordinate to the metal center upon deprotonation. The combination of these two functionalities allows for the formation of stable six-membered chelate rings. nih.gov

In transition metal complexes, the salicylate ligand often acts as a bidentate ligand, coordinating through both the carboxylate and phenolate (B1203915) oxygen atoms. iosrjournals.org This chelation can lead to various coordination geometries, such as octahedral or square planar, depending on the metal and other ligands present. youtube.com For example, in some copper(II) complexes with salicylate derivatives, the coordination environment around the copper atom can be a deformed square pyramid. mdpi.com

The bulky tert-butyl group in this compound is expected to exert a significant steric influence on the coordination geometry of its metal complexes. This steric hindrance can affect the number of ligands that can coordinate to the metal center and can distort the resulting geometry.

In zirconium(IV) salicylate complexes, the salicylate ligand can exhibit different binding modes. For instance, in a dinuclear zirconium complex, both bridging and chelating salicylate ligands have been observed. mdpi.com The coordination geometry around the metal centers in such complexes can be complex and is often determined by X-ray crystallography.

Table 3: Common Coordination Geometries of Metal Complexes

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

This table presents common geometries and the actual geometry can be distorted. youtube.com

Structure-Property Relationships in Metal Salicylate Complexes

The tert-butyl group is well-known for its significant steric bulk, which can influence the coordination environment around the metal center. chemrxiv.orgtorvergata.itudg.edu This steric hindrance can affect the number of ligands that can coordinate to the metal ion, the coordination geometry, and the bond angles of the resulting complex. For instance, in zirconium complexes bearing salicylate ligands, the presence of bulky substituents has been shown to impact the catalytic activity of the complexes in ring-opening polymerization reactions. mdpi.com

Research on related systems, such as copper(II) complexes with substituted salicylates, has demonstrated that the substituent can influence the formation of different crystal structures, ranging from monomeric to dimeric and dinuclear complexes. mdpi.com The interplay of the substituent's steric and electronic properties, along with the choice of metal ion and ancillary ligands, dictates the final supramolecular assembly.

While specific detailed research on the structure-property relationships of a wide range of 3-tert-butylsalicylate metal complexes is not extensively documented, we can infer the likely impacts based on the principles of coordination chemistry and studies on analogous systems. The following table summarizes the expected influence of the 3-tert-butyl group on the properties of metal salicylate complexes, drawing parallels from research on similar substituted salicylate ligands.

| Property | Influence of the 3-tert-Butyl Group | Rationale |

| Coordination Number and Geometry | May favor lower coordination numbers and distorted geometries. | The steric bulk of the tert-butyl group can prevent the close approach of other ligands, leading to less crowded and potentially distorted coordination spheres around the metal ion. |

| Complex Stability | Can enhance thermal and kinetic stability. | The bulky group can "lock" the ligand into a stable conformation and protect the metal center from attack by other species, thereby increasing the overall stability of the complex. |

| Solubility | Increases solubility in nonpolar organic solvents. | The lipophilic nature of the tert-butyl group enhances the overall nonpolar character of the metal complex, making it more soluble in organic media. |

| Catalytic Activity | Can modulate catalytic performance. | In polymerization catalysis, for example, the steric and electronic environment around the active metal center, influenced by the tert-butyl group, can affect monomer access and the rate and selectivity of the reaction. mdpi.com |

| Spectroscopic Properties | Shifts in vibrational and electronic spectra. | The electronic effect of the tert-butyl group can alter the bond strengths within the ligand, leading to shifts in IR and Raman frequencies. Changes in the ligand field around the metal ion will also be reflected in the UV-Vis spectra. |

The following table presents representative data from a study on zirconium complexes with substituted salicylate ligands, which can serve as a model for understanding the type of characterization data used to establish structure-property relationships.

Table 1: Selected Characterization Data for a Zirconium Complex with a Substituted Salicylate Ligand. mdpi.com Data is for a related complex, [(3-Me-SA-OH)2(3-Me-SA)Zr2(OnBu)2O], as a representative example.

| Spectroscopic Technique | Observed Data (δ/ppm or cm-1) | Assignment |

| 1H NMR | 0.91 (t), 1.32–1.54 (m), 2.28 (s), 3.60 (t), 6.81 (t), 7.36 (d), 7.82 (d), 10.7 (s) | Protons of the n-butoxy, methyl, and salicylate groups |

| 13C NMR | 13.6, 15.8, 18.44, 34.3, 63.2, 110.6, 118.6, 126.7, 128.5, 137.3, 163.4, 174.3 | Carbons of the n-butoxy, methyl, and salicylate groups |

| FTIR | 2955, 1661, 1238, 1005 | C-H stretch, Asymmetric COO- stretch, C-O stretch, C-O stretch (alkoxy) |

Advanced Spectroscopic and Structural Characterization of 3 Tert Butylsalicylic Acid and Its Derivatives

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and crystal packing, providing a foundational understanding of a molecule's solid-state conformation.

For instance, the crystal structure of a dinuclear paddle-wheel copper(II) complex involving a salicylic (B10762653) acid derivative demonstrates a square pyramidal environment around each copper atom. scispace.com Similarly, studies on organotin(IV) carboxylates, such as those derived from 5-chlorosalicylic acid, show how the ligand coordinates to the tin center, resulting in geometries like a skew-trapezoidal bipyramid. tandfonline.com In a study of a copper(II) complex with a hydrazone derivative of 3,5-di-tert-butyl salicylic aldehyde, single-crystal X-ray analysis revealed a square-planar structure where the ligand acts as a tridentate and dianionic species. researchgate.net

These derivative structures consistently show that the carboxylate and hydroxyl groups of the salicylate (B1505791) moiety are key to forming coordination complexes. The structural data obtained from these derivatives are crucial for designing new materials, such as catalysts and molecular magnets, by enabling precise control over their solid-state architecture. researchgate.netchemprob.org

Table 1: Representative Crystallographic Data for a Salicylic Acid Derivative Complex (Note: Data for a representative dinuclear copper(II) complex with a salicylic acid ligand is shown as an example of the type of information obtained from single-crystal XRD.)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 13.789 |

| α (°) | 85.45 |

| β (°) | 76.34 |

| γ (°) | 65.78 |

| Volume (ų) | 1400.1 |

| Cu···Cu Distance (Å) | 2.631 |

Data sourced from a study on a dinuclear paddle-wheel Cu(II) complex. scispace.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability, decomposition pathways, and phase transitions of materials.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated over time. It is particularly useful for determining the decomposition temperatures and residual mass of a compound, providing insights into its thermal stability and composition.

TGA has been widely applied to the derivatives of 3-tert-butylsalicylic acid, especially its metal complexes. For example, zirconium complexes bearing 3,5-di-tert-butylsalicylate ligands have been characterized by TGA to understand their degradation patterns. mdpi.com In one such complex, [(3,5-But2-SA-OH)2(3,5-But2-SA)Zr2(OnBu)2O], a total weight loss of 83.37% was observed up to 790 °C, which helps in confirming the proposed chemical formula. mdpi.com Similarly, titanium complexes with various salicylate ligands, including 3,5-di-tert-butylsalicylic acid, have been analyzed to determine their thermal stability, which is a critical factor for their application as polymerization catalysts. kocaeli.edu.tr A study on hydrazone derivatives of 3,5-di-tert-butyl salicylic aldehyde also employed TGA to study the thermal decomposition of their Cu(II), Ni(II), and Co(II) complexes. researchgate.netchemprob.orggrafiati.comchemprob.org For instance, the thermogram of a Cu(II) complex showed a 7.30% weight loss between 50-102 °C, corresponding to the loss of hygroscopic water, followed by a 5.43% loss between 102-167 °C due to the removal of a coordinated water molecule. chemprob.org

A detailed study on crystalline 3,5-di-tert-butylsalicylic acid itself examined its fusion and evaporation behavior using thermogravimetry. researchgate.net

Table 2: TGA Data for Zirconium Salicylate Derivative Complexes

| Compound | Total Weight Loss (%) | Temperature Range (°C) | Final Residue |

|---|---|---|---|

| [(3-Me-SA-OH)2(3-Me-SA)Zr2(OnPr)2O] | 69.51 | up to 790 | ZrO2 |

| [(3,5-But2-SA-OH)2(3,5-But2-SA)Zr2(OnBu)2O] | 83.37 | up to 790 | ZrO2 |

Data sourced from a study on zirconium complexes with salicylate derivatives. mdpi.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. They are essential for identifying thermal events such as melting, crystallization, and glass transitions.

For 3,5-di-tert-butylsalicylic acid, DTA and DSC have been used to determine its thermal transitions. researchgate.net One study determined the molar enthalpy and entropy of fusion at its melting point (437.5 K) to be 22.92 ± 0.55 kJ·mol⁻¹ and 139.4 ± 3.3 J·mol⁻¹·K⁻¹, respectively. researchgate.net The study also measured the molar enthalpy and entropy of evaporation at 477.5 K. researchgate.net In the characterization of polymers derived from salicylate-based catalysts, DSC is used to determine properties like the glass transition temperature (Tg) of the resulting polymer, which is crucial for understanding its material properties. kocaeli.edu.tr

Table 3: Thermal Transition Data for 3,5-di-tert-Butylsalicylic Acid

| Thermal Event | Temperature (K) | Molar Enthalpy (ΔHm) | Molar Entropy (ΔSm) |

|---|---|---|---|

| Fusion | 437.5 | 22.92 ± 0.55 kJ·mol⁻¹ | 139.4 ± 3.3 J·mol⁻¹·K⁻¹ |

| Evaporation | 477.5 | 83.88 ± 2.1 kJ·mol⁻¹ | 341.7 ± 8.4 J·mol⁻¹·K⁻¹ |

Data sourced from a study on the thermochemical properties of 3,5-di-tert-butylsalicylic acid. researchgate.net

Elemental Analysis for Compositional Confirmation

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound. By determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, researchers can confirm that the empirical formula of the product matches the theoretically calculated one, thereby validating its purity and identity.

This method is routinely reported in studies involving new derivatives of this compound. For example, in the synthesis of zirconium complexes with 3,5-di-tert-butylsalicylic acid and 3-methylsalicylic acid, elemental analysis was critical for confirming the proposed structures. mdpi.compreprints.org The "found" percentages of C and H are compared against the "calculated" values based on the expected molecular formula. Close agreement between these values provides strong evidence for the successful synthesis of the target compound. mdpi.comkocaeli.edu.trpreprints.org

Similarly, various metal complexes (Cu, Ni, Co) formed with hydrazone derivatives of 3,5-di-tert-butyl salicylic aldehyde were characterized by elemental analysis to confirm their composition. researchgate.netchemprob.orggrafiati.com

Table 4: Elemental Analysis Data for Salicylic Acid Derivatives

| Compound Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| C51H76O12Zr2 | C | 57.59 | 56.65 |

| H | 7.20 | 7.53 | |

| C53H80O12Zr2 | C | 58.31 | 58.26 |

| H | 7.39 | 7.56 | |

| C22H29CuN3O7 | C | 51.66 | 51.50 |

| H | 5.68 | 5.65 | |

| C22H29NiN3O7 | C | 52.20 | 52.10 |

| H | 5.73 | 5.68 |

Data compiled from studies on zirconium and other metal complexes of salicylic acid derivatives. chemprob.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 3 Tert Butylsalicylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors for salicylic (B10762653) acid and its analogues.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

For the parent salicylic acid, DFT calculations have established its HOMO-LUMO energy values. These frontier orbitals are primarily localized on the aromatic ring and the carboxyl and hydroxyl functional groups.

The introduction of a tert-butyl group at the 3-position is expected to modulate these electronic properties. The tert-butyl group is known as an electron-donating group through induction. This effect would likely raise the energy of the HOMO, making the molecule a better electron donor. Consequently, this could lead to a reduction in the HOMO-LUMO gap, suggesting an increase in chemical reactivity compared to unsubstituted salicylic acid. Studies on various substituted aromatic compounds have shown that structural features with high electron density, such as those introduced by alkyl groups, are associated with a decrease in the HOMO–LUMO gap.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Salicylic Acid (Calculated) | -9.3686 | -1.6329 | 7.7357 |

Note: Data presented is for the parent compound, salicylic acid, as a reference model. The values for 3-tert-Butylsalicylic acid are expected to differ due to substituent effects.

Time-dependent density functional theory (TD-DFT) is a standard method for investigating the electronic excited states of molecules, providing information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions. Such studies on salicylic acid have been crucial in understanding its photophysical properties, including the phenomenon of excited-state intramolecular proton transfer (ESIPT).

In salicylic acid, upon excitation, a proton can transfer from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid. TD-DFT calculations can map the potential energy profile along this proton transfer coordinate. Studies on other substituted salicylic acids, such as 3-aminosalicylic acid, have shown that substitution at the 3-position (ortho to the hydroxyl group) does not fundamentally alter the shape of the ESIPT potential energy curve compared to the parent molecule. Based on these findings, it can be hypothesized that this compound would also exhibit ESIPT. While the electronic and steric bulk of the tert-butyl group may influence the precise energies of the ground and excited states, the fundamental photochemical process is likely to be preserved.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a salicylic acid derivative, might interact with a biological target, typically a protein receptor. Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).

While specific docking studies for this compound are not prominent, research on structurally similar compounds provides valuable insights. A study on a series of acyl-salicylic acid derivatives identified an analogue containing a tert-butyl group, O-(4-tert-butylbenzoyl)-salicylic acid, as the most potent analgesic and COX-2 inhibitor among the tested compounds. This suggests that the bulky and hydrophobic tert-butyl group can form favorable interactions within the active site of the COX-2 enzyme. The hydrophobic pocket of the COX-2 active site can accommodate such nonpolar groups, potentially leading to enhanced binding affinity and inhibitory potency.

Docking simulations of various salicylic acid derivatives into protein active sites, such as S. aureus Tyrosyl-tRNA synthetase and various cancer-related receptors, have also been performed to explore their potential as antimicrobial and anticancer agents. These studies consistently show that the specific substitutions on the salicylic acid ring play a crucial role in determining the binding affinity and interaction profile with the target protein.

| Ligand | Target Protein | Key Finding | Reference |

|---|---|---|---|

| O-(4-tert-butylbenzoyl)-salicylic acid | Cyclooxygenase-2 (COX-2) | Showed the highest analgesic activity and was the most potent COX-2 inhibitor in the series. | |

| Salicylic acid-curcumin conjugate | MMP9 / EGFR | Exhibited strong binding affinities of -9.6 kcal/mol (MMP9) and -9.0 kcal/mol (EGFR). | |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid | 3JUS (Protein Kinase) | Showed a strong ligand pose energy of -11.1354 kcal/mol. |

Note: This table includes data for derivatives of salicylic acid to illustrate the importance of substituents in molecular docking interactions.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of acetylsalicylic acid have shown that simulated spectra demonstrate high consistency with experimental data, often requiring a scaling factor to correct for systematic errors in the calculations.

For this compound, a theoretical vibrational spectrum would be expected to show the characteristic peaks of the salicylic acid scaffold. These include O-H stretching vibrations from the hydroxyl and carboxylic acid groups, C=O stretching from the carboxyl group, and C=C stretching vibrations from the aromatic ring. In addition, the spectrum would feature distinct peaks corresponding to the vibrational modes of the tert-butyl group, such as symmetric and asymmetric C-H stretching and bending modes.

Similarly, the theoretical UV-Vis absorption spectrum can be predicted using TD-DFT. The spectrum of salicylic acid is characterized by π→π* transitions within the benzene (B151609) ring. The presence of the electron-donating tert-butyl group would likely cause a small shift in the absorption maxima (λmax) compared to salicylic acid, potentially a bathochromic (red) shift, due to its influence on the electronic energy levels of the chromophore.

Research Applications in Materials Science and Catalysis Involving 3 Tert Butylsalicylic Acid

Catalytic Applications of 3-tert-Butylsalicylic Acid Derivatives and Complexes

The molecular structure of this compound allows for the synthesis of various derivatives and metal complexes that exhibit catalytic activity. These applications are particularly notable in the field of polymer chemistry.

Currently, there is a lack of specific research literature detailing the direct application of this compound or its derivatives as catalysts for the reaction between aldehydes and silyl (B83357) ketene (B1206846) acetals. This type of transformation, known as the Mukaiyama aldol (B89426) reaction, is typically facilitated by conventional Lewis acids.

Complexes derived from substituted salicylic (B10762653) acids, including those with tert-butyl groups, have been shown to be effective catalysts for the ring-opening polymerization (ROP) of ε-caprolactone, a process used to produce polycaprolactone (B3415563) (PCL), a biodegradable polyester.

Zirconium (IV) and Titanium (IV) complexes incorporating salicylate (B1505791) ligands substituted with tert-butyl groups have been synthesized and investigated as catalysts for the ROP of ε-caprolactone. nih.govresearchgate.net These single-site metal alkoxide catalysts initiate polymerization through the coordination and insertion of the ε-caprolactone monomer.

For instance, zirconium (IV) propoxide/butoxide can be reacted with 3,5-di-tert-butylsalicylic acid to form well-defined zirconium salicylate complexes. nih.govwikipedia.org Similarly, titanium (IV) isopropoxide reacts with 3,5-di-tert-butylsalicylic acid to yield titanium salicylate complexes. researchgate.net These complexes have demonstrated high efficiency in catalyzing the solvent-free bulk polymerization of ε-caprolactone at elevated temperatures. researchgate.net The titanium-based catalysts are noted for being non-toxic, which is a significant advantage for producing polymers intended for biomedical applications. researchgate.net

The general mechanism involves the attack of the ε-caprolactone monomer at the metal center of the salicylate complex, followed by insertion into the metal-alkoxide bond, which propagates the polymer chain. wikipedia.org

Table 1: Examples of Zirconium and Titanium Salicylate Catalysts for ROP of ε-Caprolactone

| Metal Center | Salicylate Ligand | Precursor | Reference |

|---|---|---|---|

| Zirconium | 3,5-di-tert-butylsalicylic acid | Zirconium(IV) propoxide/butoxide | nih.gov |

The nature and position of substituents on the salicylate ligand significantly influence the catalytic activity and the properties of the resulting polycaprolactone. The tert-butyl group, being an electron-donating group, plays a crucial role in this context.

Studies comparing salicylate ligands with electron-donating groups (like tert-butyl and methyl) to those with electron-withdrawing groups (like nitro and chloro) have revealed distinct trends. In titanium-based systems, catalysts with electron-donating groups on the salicylate ligand were found to be more effective in the ROP of ε-caprolactone than those with electron-withdrawing groups. researchgate.net Conversely, for zirconium-based catalysts, it has been reported that electron-withdrawing groups can increase catalytic activity by enhancing the electrophilicity of the zirconium center. researchgate.net

The presence of bulky substituents such as the tert-butyl group also has a steric influence. Research on zirconium complexes has shown that catalysts with electron-donating groups tend to produce polymers with lower molecular weights and narrower polydispersity indices compared to those with electron-withdrawing groups. wikipedia.org This control over polymer properties is essential for tailoring the material for specific applications.

Table 2: Effect of Substituent Type on Catalytic Performance in ε-Caprolactone ROP

| Metal | Substituent Type on Salicylate | General Effect on Activity | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Titanium | Electron-Donating (e.g., tert-butyl) | More effective | Controlled polymerization | researchgate.net |

| Zirconium | Electron-Donating (e.g., tert-butyl) | Effective | Lower molecular weight, narrow PDI | wikipedia.org |

Ring-Opening Polymerization (ROP) of ε-Caprolactone

Applications in Materials Science

Beyond catalysis, derivatives of this compound serve as important functional components in advanced materials, such as those used in electrophotography.

Metal salts of salicylic acid derivatives are used as charge control agents in toners for developing electrostatic latent images in xerography (photocopying). jk-sci.comuni-koeln.de Specifically, trivalent chromium salts of 3,5-di-tert-butylsalicylic acid are cited as particularly preferred examples for this application. jk-sci.comuni-koeln.de

These charge control agents are incorporated into the toner formulation, which typically consists of a binder resin and a colorant. Their function is to impart a stable and desired level of electrostatic charge to the toner particles. This ensures consistent and high-quality image transfer from the photoreceptor to the paper. The amount of the charge control agent added is typically in the range of 0.05 to 10 parts by weight per 100 parts by weight of the resin. jk-sci.com The use of these specific metal complexes helps in achieving rapid charge-up and maintaining charge stability, which are critical for high-speed printing and copying processes.

Precursors for Polymer, Ceramic, and Nanomaterial Synthesis

The unique combination of functional groups in this compound makes it a candidate as a precursor or building block in the synthesis of advanced materials. The carboxylic acid and hydroxyl groups can participate in various polymerization and condensation reactions, while the bulky tert-butyl group can impart specific physical properties such as increased solubility in organic solvents, thermal stability, and altered morphology in the resulting materials.

Polymers:

Salicylic acid and its derivatives have been successfully incorporated into polymer backbones to create functional polymers with applications in drug delivery and biomaterials. For instance, biodegradable poly(anhydride-esters) have been synthesized using salicylic acid, where the salicylic acid moiety is released upon hydrolysis of the polymer. nih.govresearchgate.netresearchgate.netacs.orgnih.gov The introduction of a tert-butyl group at the 3-position of the salicylic acid ring could be explored to modify the properties of such polymers. The bulky tert-butyl group is known to enhance the solubility of polymers in common organic solvents and can influence the glass transition temperature and mechanical properties of the resulting material. acs.org

The synthesis of polymers from tert-butyl-containing monomers is a well-established field. For example, poly(tert-butyl acrylate) is a common precursor for producing poly(acrylic acid) through a deprotection step. nih.gov Similarly, tert-butyl aziridine-1-carboxylate has been used in the anionic ring-opening polymerization to synthesize linear polyethyleneimine. nih.govnsf.gov These examples highlight the utility of the tert-butyl group in polymer synthesis, suggesting that this compound could be a valuable monomer for creating novel polyesters or other condensation polymers with tailored properties.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomer/Precursor Role of this compound | Expected Influence of tert-Butyl Group |

|---|---|---|

| Polyesters | Di-acid or hydroxy acid monomer in condensation polymerization. | Increased solubility, modified thermal properties. |

| Poly(anhydride-esters) | Di-acid monomer for creating degradable polymers. | Controlled degradation rate, altered mechanical strength. |

| Coordination Polymers | Organic linker to coordinate with metal ions. | Modified framework topology and porosity. |

Ceramics:

While there is no direct literature on the use of this compound as a ceramic precursor, the general principles of using organic precursors for ceramics, often through sol-gel or polymer precursor routes, could be applicable. Carboxylic acids can act as ligands to stabilize metal ions in a precursor solution, which upon pyrolysis can be converted into metal oxide ceramics. The tert-butyl group might influence the decomposition pathway of the organic precursor, potentially affecting the porosity and microstructure of the final ceramic material.

Nanomaterials:

The synthesis of nanomaterials often involves the use of capping agents or surface ligands to control particle size, prevent agglomeration, and impart specific functionalities. Salicylic acid itself has been used to modify the surface of magnetite nanoparticles. nih.gov The presence of the lipophilic tert-butyl group in this compound could enhance its interaction with non-polar solvents and nanoparticle surfaces, making it a potentially effective capping agent in the synthesis of various nanoparticles, including metal oxides and quantum dots. Furthermore, salicylic acid has been utilized in the green synthesis of silver nanoparticles, acting as both a reducing and capping agent. nih.gov The electronic and steric effects of the tert-butyl group could modulate the reducing potential and capping efficiency of the molecule in similar nanoparticle syntheses. Salicylic acid-conjugated mesoporous silica (B1680970) nanoparticles have also been investigated for their ability to induce disease resistance in plants. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Carboxylic acids are common organic linkers used in MOF synthesis. rsc.orgresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.net The specific geometry and functionalization of the organic linker play a crucial role in determining the structure and properties of the resulting MOF. The use of this compound as a linker could lead to the formation of novel MOF structures with tailored pore sizes and chemical environments, potentially useful for gas storage, separation, and catalysis.

Triboelectrical Properties of Derivatives and Metal Salts/Complexes

The investigation of the triboelectrical properties of materials is a burgeoning field, driven by the development of triboelectric nanogenerators (TENGs) for energy harvesting. The triboelectric effect is the phenomenon where a material becomes electrically charged after it comes into contact with a different material through friction. The magnitude and polarity of the charge generated depend on the chemical composition and surface properties of the materials.

Influence of Functional Groups:

The triboelectric series, which ranks materials according to their tendency to become positively or negatively charged, is influenced by the electron-donating or electron-withdrawing nature of the surface functional groups. Carboxylic acid groups (-COOH) are generally considered to be electron-withdrawing and can contribute to a material's tendency to acquire a negative charge. Conversely, alkyl groups like the tert-butyl group are electron-donating and tend to push a material towards the positive end of the triboelectric series.

Metal Salts and Complexes:

The formation of metal salts or coordination complexes with this compound would introduce metal ions onto the surface or into the bulk of a material. The presence of these metal ions could significantly alter the triboelectric properties. Metal ions can act as charge carriers or traps, influencing the charge transfer process during contact electrification. The specific effect would depend on the nature of the metal ion, its coordination environment, and its concentration.

Table 2: Predicted Triboelectric Behavior of this compound Derivatives

| Derivative Type | Key Functional Groups | Predicted Triboelectric Tendency | Rationale |

|---|---|---|---|

| Polymer with free -COOH | Carboxylic acid, tert-butyl | Negative | The electron-withdrawing nature of the carboxylic acid group is expected to dominate. |

| Esterified Polymer | Ester, tert-butyl | Positive | The removal of the acidic proton and the presence of the electron-donating tert-butyl group would likely lead to a positive charge affinity. |

| Metal Salt/Complex | Carboxylate, Metal Ion, tert-butyl | Varies | The charge affinity would be highly dependent on the electronegativity and charge state of the metal ion. |

Biological Activity and Structure Activity Relationship Sar Studies in Vitro, Mechanistic Focus

Ligand Design Principles based on 3-tert-Butylsalicylic Acid Scaffold for Bioactive Compounds

The collective findings from SAR studies provide clear principles for designing novel bioactive compounds based on the this compound scaffold.

Essential Pharmacophore: The core pharmacophore for potent laccase inhibition consists of a salicylic (B10762653) aldehyde (or acid) framework. This unit is responsible for specific interactions with amino acids in the enzyme's substrate cavity. nih.gov

Hydrophobic Anchor: A bulky, hydrophobic substituent at the C-3 position, such as a tert-butyl or phenyl group, is a critical design element. nih.gov This "hydrophobic anchor" ensures strong stabilization of the ligand within the hydrophobic pocket of the enzyme's active site. nih.gov

Hydrogen Bonding: The phenolic hydroxyl group at C-2 is indispensable and should remain unmodified to facilitate crucial hydrogen bond interactions with the enzyme. mdpi.com

The "Decoy" Fragment: The hydrazide-hydrazone linkage provides a versatile linker to introduce other molecular fragments. Using a fragment like 4-hydroxybenzoic acid, which resembles a natural laccase substrate, can play a pivotal role, acting as a "decoy" that helps guide the inhibitor to the active site. nih.gov

By adhering to these principles, researchers can rationally design new and potentially more potent enzyme inhibitors for applications in agriculture and medicine, leveraging the robust and adaptable this compound scaffold. nih.gov

Advanced Analytical Methodologies for 3 Tert Butylsalicylic Acid Detection and Characterization

Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Suspect Screening in Complex Matrices

Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) has emerged as a vital tool for suspect screening analysis, which aims to identify a broad range of potential chemical contaminants in a single analysis without the need for pure analytical standards for every compound. researchgate.net This approach is particularly valuable for identifying emerging chemicals of concern, like derivatives of salicylic (B10762653) acid, in complex matrices such as wastewater or human serum. researchgate.netmedicinesforeurope.com

The methodology involves separating compounds in a sample using liquid chromatography, followed by high-resolution mass spectrometry, which measures the mass-to-charge ratio of ions with high accuracy. researchgate.net This allows for the determination of a compound's elemental formula. The "suspect" is then tentatively identified by matching its accurate mass and isotopic pattern to a database of known chemicals. researchgate.net Further confidence in identification is achieved by comparing the fragmentation pattern (MS/MS spectrum) of the detected ion with reference spectra. nih.gov

In one study focused on characterizing chemical exposures in pregnant women, LC-QTOF/MS was used to perform a suspect screen for hundreds of environmental organic acids in maternal serum. nih.govnih.gov This research successfully confirmed the presence of 3,5-Di-tert-butylsalicylic acid, a closely related compound, demonstrating the capability of the technique to identify and confirm such molecules in complex biological samples. nih.govnih.gov The general workflow for such an analysis typically includes sample preparation (e.g., solid-phase extraction), followed by LC-QTOF/MS analysis in negative electrospray ionization (ESI) mode, which is well-suited for acidic or phenolic compounds. acs.org

The table below summarizes typical parameters used in LC-QTOF/MS methods for the analysis of environmental organic acids, which would be applicable for the detection of 3-tert-Butylsalicylic acid.

Table 1: Typical LC-QTOF/MS Parameters for Suspect Screening of Salicylic Acid Derivatives

| Parameter | Typical Setting |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase A | Water with buffer (e.g., 0.05% ammonium (B1175870) acetate) nih.gov |

| Mobile Phase B | Methanol (B129727) or Acetonitrile with buffer (e.g., 0.05% ammonium acetate) nih.gov |

| Gradient | A gradient from low to high organic phase concentration nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) acs.org |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Full scan MS over a mass range (e.g., m/z 80-600) acs.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of chemical compounds, including this compound and its isomers. This method is widely employed in industrial quality control and research to verify the purity of synthesized compounds and to quantify their concentration in various mixtures.

Several patents detailing the synthesis of the related compound, 3,5-di-tert-butyl salicylic acid, consistently report the use of HPLC to determine the purity of the final product. google.com These analyses typically show purities in the range of 95% to over 98%. google.com Although the specific chromatographic conditions are not always detailed in these documents, the repeated use of HPLC underscores its reliability for this purpose.

Furthermore, research investigating the physicochemical properties of salicylate (B1505791) analogs, including this compound (referred to as 3-BuSA), has utilized reversed-phase HPLC (RP-HPLC) to determine hydrophobicity. koreascience.kr In such studies, the capacity factor, a measure of a compound's retention on the HPLC column, is determined. koreascience.kr This factor is directly related to the compound's concentration and its interaction with the stationary phase, making HPLC a robust quantitative tool. The analysis is typically performed using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. koreascience.krsielc.com

The table below outlines a typical set of conditions for the analysis of tert-butylated salicylic acids by HPLC.

Table 2: Representative HPLC Conditions for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Chromatography | |

| Method | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 or Newcrom R1 koreascience.krsielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water, often with an acid modifier (e.g., sulfuric acid) sielc.com |

| Detection | |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined based on the UV absorbance maximum of the analyte |

| Quantification | |

| Method | External standard calibration curve |

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity during crystallization). Use inline FT-IR for real-time monitoring of tert-butyl group incorporation. Publish detailed synthetic procedures, including quenching steps and purification (e.g., column chromatography gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.